4-Methylcyclohex-3-en-1-one

Conformational Analysis Physical Organic Chemistry Far-Infrared Spectroscopy

4-Methylcyclohex-3-en-1-one (CAS 5259-65-4) is a cyclic enone, specifically an α,β-unsaturated ketone, characterized by a six-membered ring with a methyl substituent and a conjugated double bond-carbonyl system. It is a colorless liquid with a molecular weight of 110.15 g/mol and a boiling point of 171 °C.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 5259-65-4
Cat. No. B030685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohex-3-en-1-one
CAS5259-65-4
Synonyms4-Methyl-3-cyclohexenone;  _x000B_
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1=CCC(=O)CC1
InChIInChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3
InChIKeyPOKCGQXKNIJLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohex-3-en-1-one (CAS 5259-65-4): Procurement & Specifications Guide


4-Methylcyclohex-3-en-1-one (CAS 5259-65-4) is a cyclic enone, specifically an α,β-unsaturated ketone, characterized by a six-membered ring with a methyl substituent and a conjugated double bond-carbonyl system [1]. It is a colorless liquid with a molecular weight of 110.15 g/mol and a boiling point of 171 °C [2]. Commercially, it is available from several vendors with standard purities of 97% or higher , and it is specifically noted for its role as a key intermediate in the synthesis of the antitumor antibiotic leinamycin . The compound's structure imparts unique electronic and steric properties that influence its physical behavior and chemical reactivity compared to non-methylated or differently substituted cyclohexenones [3].

Why 4-Methylcyclohex-3-en-1-one Cannot Be Substituted by General Cyclohexenones


Generic substitution of cyclohexenones in synthetic or analytical workflows is risky due to significant, quantifiable differences in their fundamental molecular properties. The presence and position of a methyl group in 4-Methylcyclohex-3-en-1-one directly alters its electronic structure and conformational dynamics. As demonstrated by far-infrared spectroscopy, the barrier to ring planarity for this compound is 431.2 cm⁻¹, a value which is drastically lower than that of its non-methylated analog 3-cyclohexen-1-one (463.0 cm⁻¹) and the differently substituted 3-methyl-2-cyclohexen-1-one (4567 cm⁻¹) [1]. These data prove that the compound's conformational flexibility and, consequently, its behavior in supramolecular recognition or crystallization processes, is distinct. Furthermore, its atmospheric reactivity profile, measured via rate constants with key oxidants (OH, NO3, O3), is unique and would not be replicated by any other C7-carbonyl or a simple cyclohexenone [2]. These quantifiable differences underscore that 'in-class' substitution is not scientifically justifiable for applications requiring precise molecular behavior.

Quantitative Differentiation Evidence for 4-Methylcyclohex-3-en-1-one vs. Analogs


Conformational Flexibility: Quantified Barrier to Ring Inversion

The conformational flexibility of cyclohexenone derivatives is a key determinant of their behavior in processes like molecular recognition and crystal packing. Far-infrared spectroscopy quantifies the barrier to ring planarity, a measure of this flexibility. 4-Methylcyclohex-3-en-1-one (4M3CHO) exhibits a barrier height of 431.2 cm⁻¹, a value that is over 10 times lower than that of the 3-methyl-2-cyclohexen-1-one (3M2CHO) analog (4567 cm⁻¹) and significantly lower than the parent 3-cyclohexen-1-one (3CHO, 463.0 cm⁻¹) [1]. This indicates that 4M3CHO undergoes ring inversion much more readily.

Conformational Analysis Physical Organic Chemistry Far-Infrared Spectroscopy

Atmospheric Reactivity: Differential Rate Constants with OH, NO3, and O3

In atmospheric chemistry studies, the reactivity of 4-Methylcyclohex-3-en-1-one with key oxidants was measured and compared to other C7-carbonyl compounds derived from terpenes. Its rate constant for reaction with the OH radical is (1.10 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is demonstrably lower than that of the related compound (3E)-4-methylhexa-3,5-dienal, which has a rate constant of (2.52 ± 0.65) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. Conversely, its reactivity with O3, at (6.98 ± 0.40) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, is higher than that of 4-methylenehex-5-enal ((1.46 ± 0.12) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) [1].

Atmospheric Chemistry Reaction Kinetics Tropospheric Lifetime

Synthetic Utility: Validated Application as a Leinamycin Intermediate

While many cyclohexenones are general synthetic building blocks, 4-Methylcyclohex-3-en-1-one has a specific, documented role as an established intermediate in the synthesis of leinamycin, a potent antitumor antibiotic . This application is not generic to all cyclohexenones and highlights a validated, high-value synthetic route where the compound's specific substitution pattern (the 4-methyl group and the α,β-unsaturation) is integral to the target molecule's construction. Commercial vendors explicitly market this compound for this specific application .

Medicinal Chemistry Total Synthesis Antitumor Antibiotics

Primary Scientific and Industrial Use Cases for 4-Methylcyclohex-3-en-1-one


Conformational Analysis and Physical Organic Chemistry Studies

Based on the quantified barrier to ring inversion (431.2 cm⁻¹), researchers can employ 4-Methylcyclohex-3-en-1-one as a model substrate to investigate the effects of methyl substitution on cyclohexene ring dynamics. Its significantly lower barrier compared to 3-methyl-2-cyclohexen-1-one (4567 cm⁻¹) provides a clear, data-driven basis for studying structure-activity relationships in molecular flexibility [1].

Atmospheric Chemistry and Environmental Fate Modeling

The experimentally determined rate constants for reactions with OH, NO3, and O3 provide the necessary input for accurate atmospheric lifetime calculations. For example, using the compound-specific rate constant of (1.10 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for OH radical reaction is essential for modeling the tropospheric fate of terpinolene degradation products [2].

Complex Molecule Synthesis: The Leinamycin Pathway

In synthetic organic chemistry, 4-Methylcyclohex-3-en-1-one is a non-substitutable building block for the total synthesis of leinamycin, a complex antitumor antibiotic. This validated application distinguishes it from generic cyclohexenones and directs its procurement for projects targeting this specific molecular architecture .

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